H-9 dihydrochloride

Description

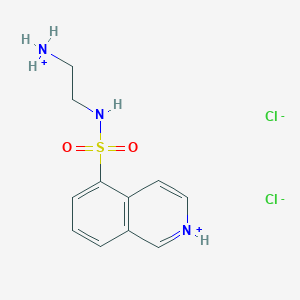

Structure

2D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLCYSFLYMHCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action and Molecular Interactions of H 9 Dihydrochloride

Characterization of Protein Kinase Inhibition

H-9 dihydrochloride (B599025) is characterized as a broad-spectrum protein kinase inhibitor. tocris.com Its primary molecular function is the inhibition of a variety of serine/threonine kinases, which are crucial enzymes in cellular signaling. The compound's inhibitory profile demonstrates varying potency against different kinases, making it a useful tool in research to probe the roles of these enzymes in biological processes. tocris.comabcam.com

The inhibitory activity of H-9 dihydrochloride has been quantified against several key protein kinases. Research has established its inhibition constants (Kᵢ), which indicate the concentration of the inhibitor required to produce half-maximum inhibition. These values reveal a preferential, though not exclusive, inhibition of cyclic nucleotide-dependent protein kinases. tocris.comabcam.com

This compound is a known inhibitor of Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. tocris.commedchemexpress.com It demonstrates potent inhibition of PKA with a reported inhibition constant (Kᵢ) of 1.9 μM. tocris.comabcam.com

The compound shows its highest potency against cGMP-dependent Protein Kinase G (PKG). tocris.comabcam.com It inhibits PKG with a Kᵢ value of 0.9 μM, making it a particularly strong inhibitor of this kinase compared to others in its spectrum. tocris.comabcam.com The H-series of inhibitors, including H-9, are noted as potent in vitro inhibitors of PKG. nih.gov

Protein Kinase C (PKC) is another significant target of this compound. tocris.com The inhibition of PKC is less potent than for PKA and PKG, with a Kᵢ value of 18 μM. tocris.comabcam.com Some studies have noted that at concentrations up to 100 micromolar, H-9 failed to inhibit certain cellular processes mediated by PKC, such as human neutrophil activation. nih.gov

This compound also affects the activity of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMK II), an enzyme critical for decoding calcium signals. tocris.comabcam.com Its inhibitory effect on CaMK II is moderate, with a Kᵢ value of 60 μM. tocris.comabcam.com

The compound has been shown to inhibit Casein Kinase I, albeit with lower potency. tocris.comabcam.com The reported Kᵢ value for the inhibition of Casein Kinase I is 110 μM. tocris.comabcam.com It is significantly less effective against Casein Kinase II, with a Kᵢ value greater than 300 μM. tocris.comabcam.com

Inhibition Constants (Kᵢ) of this compound for Specific Protein Kinases

| Kinase | Inhibition Constant (Kᵢ) in μM |

|---|---|

| Protein Kinase G (PKG) | 0.9 tocris.comabcam.com |

| Protein Kinase A (PKA) | 1.9 tocris.comabcam.com |

| Protein Kinase C (PKC) | 18 tocris.comabcam.com |

| Ca2+/Calmodulin-Dependent Protein Kinase II (CaMK II) | 60 tocris.comabcam.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-isoquinolinylsulfonyl)-2-methyl-piperazine (H-7) |

| N-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9) |

| N-(6-aminohexyl)-5-chloro-1-naphthalene-sulfonamide (W-7) |

| Adenosine (B11128) triphosphate (ATP) |

| Cyclic adenosine monophosphate (cAMP) |

Inhibition Spectrum of Specific Kinases

Casein Kinase II

This compound has been evaluated for its inhibitory activity against a panel of protein kinases. Research findings indicate that it is a very weak inhibitor of Casein Kinase II (CKII). nih.govnih.govaatbio.com The inhibition constant (Kᵢ) for this compound against Casein Kinase II is reported to be greater than 300 μM, signifying minimal inhibitory effect at typical concentrations. nih.govnih.govaatbio.com

Competitive Inhibition with Respect to ATP Binding

This compound belongs to the H-series of isoquinolinesulfonamide (B3044496) protein kinase inhibitors. nih.gov These inhibitors are known to act by competing with adenosine triphosphate (ATP) for the binding site on the kinase's catalytic domain. nih.gov This competitive inhibition mechanism prevents the transfer of a phosphate (B84403) group from ATP to the target substrate protein, thereby blocking the phosphorylation event and interrupting the signaling cascade. nih.gov A related compound, H-89, is also known to exert its inhibitory effect through competitive binding to the ATP pocket on the kinase catalytic subunit. numberanalytics.com

Modulation of Signal Transduction Pathways

By inhibiting specific protein kinases, this compound influences several key signal transduction pathways that regulate diverse cellular functions.

Cyclic Nucleotide-Dependent Pathways

This compound is a recognized inhibitor of cyclic nucleotide-dependent protein kinases. nih.govnih.gov It demonstrates potent inhibition of both cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG). nih.gov The inhibitory actions of this compound account for its effects on cellular responses that are triggered by increases in intracellular levels of cAMP or cGMP. mdpi.com

Inhibition Profile of this compound Against Various Kinases

| Kinase | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|

| cGMP-Dependent Protein Kinase (PKG) | 0.9 μM | nih.govnih.govaatbio.com |

| cAMP-Dependent Protein Kinase (PKA) | 1.9 μM | nih.govnih.govaatbio.com |

| Protein Kinase C (PKC) | 18 μM | nih.govnih.govaatbio.com |

| CaMK II (Calcium/calmodulin-dependent protein kinase II) | 60 μM | nih.govnih.govaatbio.com |

| Casein Kinase I | 110 μM | nih.govnih.govaatbio.com |

| Casein Kinase II (CKII) | > 300 μM | nih.govnih.govaatbio.com |

Given its inhibitory effect on PKA (Kᵢ = 1.9 μM), this compound is utilized in research to probe the roles of cAMP-mediated signaling. nih.govnih.govnih.gov For instance, it has been used to effectively reduce the cAMP-mediated excitatory response to serotonin (B10506) and to inhibit PKA-mediated phosphorylation in certain experimental models. nih.gov

EGF (Epidermal Growth Factor)-Dependent Signaling

The compound has been shown to interfere with signaling pathways initiated by the epidermal growth factor (EGF). This compound inhibits signal transduction and cell growth in epithelial cell lines that are dependent on EGF for their proliferation. frontiersin.org The EGF receptor pathway is a critical regulator of cell growth and division, and its activation leads to a complex cascade of phosphorylation events that H-9 can modulate. nih.gov

Influence on Hormone Effects on Senescence Pathways

Plant hormones are known to play a significant role in regulating leaf senescence through pathways involving protein kinases. frontiersin.org In mammalian cells, cellular senescence is also linked to various kinase signaling pathways. nih.gov The inhibition of certain kinases can induce senescence; for example, the downregulation of Protein Kinase C (PKC), a weaker target of H-9, has been shown to induce senescence in specific cell lines. nih.gov

This compound has been demonstrated to interfere with hormonal signaling. In studies using rat granulosa cells, H-9 was found to block responses to Luteinizing Hormone (LH), an effect consistent with its inhibition of PKA and PKC, which are required for LH action. nih.gov While the direct effect of H-9 on hormone-regulated senescence pathways is not fully detailed, its known ability to inhibit kinases that are integral to both hormonal signaling and the machinery of cellular senescence suggests a potential for such modulation. nih.govnih.gov

Cellular and Physiological Effects of H 9 Dihydrochloride in Research Models

Effects on Cell Growth, Proliferation, and Differentiation

H-9 dihydrochloride (B599025) has been observed to exert significant effects on the fundamental cellular processes of growth, proliferation, and differentiation. These effects are largely attributed to its ability to inhibit cyclic AMP-dependent protein kinase (PKA), a key enzyme in many signal transduction pathways.

While direct studies on H-9 dihydrochloride in Epidermal Growth Factor (EGF)-dependent epithelial cell lines are limited, the known role of protein kinases in EGF signaling pathways allows for postulation of its effects. The proliferation of epithelial cells is often dependent on the signaling cascade initiated by EGF binding to its receptor (EGFR). Inhibition of protein kinases downstream of EGFR activation is a common strategy to curtail cell growth. For instance, protein kinase A (PKA), a primary target of H-9, has been shown to be involved in the regulation of epithelial cell responses. nih.gov The inhibition of PKA by compounds like H-9 could potentially interfere with the normal growth signals in EGF-dependent epithelial cells, leading to a reduction in proliferation. This is supported by findings that other kinase inhibitors can attenuate the growth of epithelial cells induced by growth factors like EGF. nih.gov

The A431 cell line, a human epidermoid carcinoma line, is characterized by an abnormally high expression of the EGF receptor. nih.gov The growth of these cells can be paradoxically inhibited by high concentrations of EGF, which appears to induce terminal differentiation. nih.gov The signaling pathways in A431 cells are heavily reliant on a variety of protein kinases. While direct studies detailing the effects of this compound on A431 cells are not prevalent in the reviewed literature, the impact of other protein kinase inhibitors has been documented. For example, various tyrosine kinase inhibitors have been shown to inhibit the growth of A431 cells. nih.govnih.gov Given that H-9 is a broad-spectrum kinase inhibitor, it is plausible that it could exert an inhibitory effect on A431 cell proliferation by interfering with one or more of the kinase-dependent signaling pathways that are crucial for their growth and survival.

In studies involving murine erythroleukemia (MEL) cells, this compound has been directly shown to inhibit cell division. nih.gov As a known inhibitor of cAMP-dependent protein kinase, H-9's effect on cell division highlights the critical role of this kinase in the proliferation of these cells. nih.gov The addition of type 2 cAMP-dependent protein kinase has been found to stimulate the division of Friend erythroleukemia cells, and conversely, inhibitors of this kinase, such as H-9, lead to a cessation of this process. nih.gov

A significant finding in the study of this compound is its ability to induce differentiation in murine erythroleukemia cells. nih.gov This effect is coupled with its inhibition of cell division. nih.gov The process of erythroid differentiation in MEL cells is a well-established model for studying the molecular events that govern cell fate. The fact that H-9, an inhibitor of cAMP-dependent protein kinase, can trigger this differentiation process suggests that a decrease in the activity of this kinase is a key signal for the cells to exit the cell cycle and commit to a terminally differentiated state. nih.gov

The proliferation of both lymphocytes and various tumor cells is heavily dependent on signaling pathways mediated by protein kinases. The protein kinase C (PKC) inhibitor, H-7, which shares structural similarities with H-9, has been shown to inhibit the proliferation of murine T cell lines induced by antigens and interleukin-2. This suggests that inhibitors of this class can interfere with immune cell activation and proliferation. While direct, comprehensive studies on H-9's effect on a wide range of lymphocytes are not extensively detailed, its known inhibitory action on protein kinase A suggests a potential to modulate lymphocyte proliferation, as PKA is involved in T-cell signaling. nih.gov In the context of tumor cells, the antiproliferative effects of various kinase inhibitors are well-documented across numerous cancer cell lines. Given that H-9 targets a fundamental cellular regulator like PKA, it is expected to have an inhibitory effect on the proliferation of various tumor cells.

Interactive Data Table: Effects of H-9 and Related Kinase Inhibitors on Cellular Processes

| Compound | Cell Line/Type | Effect | Finding | Source |

| This compound | Murine Erythroleukemia Cells | Inhibition of Cell Division | Directly inhibits the division of Friend erythroleukemia cells. | nih.gov |

| This compound | Murine Erythroleukemia Cells | Induction of Differentiation | Induces the differentiation of Friend erythroleukemia cells. | nih.gov |

| H-7 | Murine T Cell Lines | Inhibition of Proliferation | Inhibits antigen- and IL-2-induced proliferation. | |

| HA1004 | Rat Adipocyte Precursor Cells | No Effect on Differentiation | Did not affect adipose conversion, indicating specificity of other inhibitors for PKC. | nih.gov |

Modulation of Specific Physiological Responses

Reduction of Excitatory Response to 5-HT in C. elegans Enteric Neurons

The nematode Caenorhabditis elegans possesses a pharyngeal nervous system that functions as its enteric nervous system, an autonomous unit that controls the process of feeding. nih.govbiorxiv.orgelifesciences.org This system is crucial for the worm's food intake, which involves the rhythmic pumping of the pharynx. nih.govbiorxiv.org The neurotransmitter serotonin (B10506) (5-hydroxytryptamine, or 5-HT) is known to be a potent stimulator of pharyngeal pumping. nih.gov

Research has demonstrated that this compound can significantly modulate this serotonergic signaling. In studies using C. elegans as a model organism, the application of this compound was found to substantially reduce the excitatory response to 5-HT. medchemexpress.com Specifically, a concentration of 10 μM this compound was effective in diminishing the stimulation of pharyngeal activity typically induced by serotonin, indicating an interference with the signaling pathways that mediate this response in the worm's enteric neurons. medchemexpress.com

Direct Effects on C. elegans Pharyngeal Activity

Studies have shown that this compound directly affects this pharyngeal activity. medchemexpress.com This suggests that the compound's inhibitory mechanisms are not limited to antagonizing 5-HT pathways but may also involve other signaling cascades that govern the intrinsic rhythm and function of the pharyngeal muscles and their controlling neurons.

Interactive Table: Effects of this compound on C. elegans Pharyngeal System

| Experimental Observation | Model System | Key Finding | Citation |

|---|---|---|---|

| Attenuation of Serotonin Response | C. elegans Enteric Neurons | Significantly reduces the excitatory response to 5-HT. | medchemexpress.com |

| Direct Pharyngeal Impact | C. elegans | Has a direct effect on pharyngeal pumping activity. | medchemexpress.com |

Inhibition of PKA-Mediated Phosphorylation in Rat Seizure Models

In mammalian models, this compound has been investigated for its role as a protein kinase inhibitor, particularly in the context of neurological hyperexcitability. Dysfunctional signaling of Protein Kinase A (PKA) has been causally linked to temporal lobe epilepsy (TLE), one of the most common forms of drug-resistant epilepsy. nih.gov In rat models of seizures, such as those induced by pilocarpine (B147212) or picrotoxin, alterations in PKA activity and phosphorylation are key elements of the pathophysiology. medchemexpress.comnih.govnih.gov

This compound, identified as a PKA inhibitor, has shown efficacy in these models. medchemexpress.com Microperfusion of this compound into the rat brain was found to prevent picrotoxin-induced seizures in 50% of the animals tested. medchemexpress.com Furthermore, it significantly lowered the average number and duration of seizures in these models. medchemexpress.com This effect is attributed to its ability to inhibit PKA-mediated phosphorylation events that contribute to the neuronal hyperexcitability underlying seizure activity.

Interactive Table: this compound in a Rat Seizure Model

| Parameter | Method | Result | Citation |

|---|---|---|---|

| Seizure Prevention | Microperfusion in Picrotoxin Model | Prevented seizures in 50% of animals. | medchemexpress.com |

| Seizure Severity | Microperfusion in Picrotoxin Model | Significantly reduced the mean number and duration of seizures. | medchemexpress.com |

Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis

Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for identifying and eliminating infected or cancerous cells. embopress.orgfrontiersin.org This process, known as CTL-mediated lysis, involves the CTL binding to a target cell and delivering a "lethal hit" that induces apoptosis, or programmed cell death. nih.govkhanacademy.org

Research has shown that this compound is an inhibitor of this vital immune function. abcam.com Studies have documented that this compound inhibits CTL-mediated lysis in vivo. abcam.com This finding suggests that the compound interferes with the molecular machinery that CTLs use to execute their cytotoxic function, potentially by inhibiting key protein kinases involved in the signaling cascade that leads to target cell destruction.

Role in Lymphocyte Function and Activation of Lytic Signal

The inhibition of CTL-mediated lysis by this compound points to a broader role for this compound in modulating lymphocyte function, specifically in the activation of the lytic signal. The process of a CTL killing a target cell is complex, initiated by T-cell receptor (TCR) recognition of an antigen presented on the target cell. embopress.orgnih.gov This recognition triggers a cascade of intracellular signals, many of which are phosphorylation events mediated by various protein kinases, culminating in the release of lytic granules that kill the target. frontiersin.orgnih.gov

As a protein kinase inhibitor, this compound's ability to block CTL-mediated lysis implies it disrupts this activation pathway. abcam.com By inhibiting kinases such as PKA, PKC, and others, this compound can interfere with the signal transduction necessary for the CTL to become fully activated and deliver its lethal payload. abcam.comrndsystems.comtocris.com This interference with the lytic signal activation is the likely mechanism behind its observed inhibition of lymphocyte-mediated cytotoxicity.

Research Methodologies and Experimental Approaches Utilizing H 9 Dihydrochloride

In Vitro Research Methodologies

In vitro studies have been fundamental in characterizing the inhibitory profile of H-9 dihydrochloride (B599025) and its impact on cellular functions in controlled laboratory settings.

Protein Kinase Activity Assays

Protein kinase activity assays are a cornerstone of in vitro research involving H-9 dihydrochloride, providing a direct measure of its inhibitory potency against various kinases. These assays typically involve incubating a purified kinase with its substrate and ATP, and then quantifying the resulting phosphorylation. The introduction of this compound into this system allows for the determination of its inhibitory constant (Ki), a measure of its binding affinity to the kinase.

Research has shown that this compound is a competitive inhibitor with respect to ATP for several protein kinases. nih.gov It exhibits a broad-spectrum inhibitory activity, with varying potencies against different kinases. Notably, it is a potent inhibitor of protein kinase G (PKG) and protein kinase A (PKA). nih.govnih.govpnas.orgnih.gov Its inhibitory effects also extend to other kinases, albeit with lower potency, including protein kinase C (PKC), Ca2+/calmodulin-dependent protein kinase II (CaMK II), and casein kinase I. nih.govnih.gov The inhibitory constants for this compound against a range of protein kinases are summarized in the table below.

Table 1: Inhibitory Constants (Ki) of this compound for Various Protein Kinases

| Protein Kinase | Inhibitory Constant (Ki) in µM |

|---|---|

| Protein Kinase G (PKG) | 0.87 - 0.9 pnas.orgnih.gov |

| Protein Kinase A (PKA) | 1.9 nih.govpnas.orgnih.gov |

| Protein Kinase C (PKC) | 18 nih.govpnas.orgnih.gov |

| Ca2+/calmodulin-dependent protein kinase II (CaMK II) | 60 nih.gov |

| Casein Kinase I | 110 nih.govnih.gov |

Cell Line Studies (e.g., A431 cells, Murine Erythroleukemia cells, EGF-dependent epithelial cell lines)

Cell line studies provide a more complex biological context to investigate the effects of this compound on cellular processes such as growth, differentiation, and signal transduction.

A431 cells: The human epidermoid carcinoma cell line, A431, is characterized by its high expression of epidermal growth factor receptors (EGFR). Research has demonstrated that this compound can significantly inhibit the growth of A431 cells. bioworld.com This inhibition is linked to its ability to interfere with signal transduction pathways that are crucial for the proliferation of these cancer cells.

Murine Erythroleukemia (MEL) cells: In studies using murine erythroleukemia cells, this compound has been shown to have a dual effect. While it inhibits cell division, it also acts as an inducer of differentiation. nih.gov This suggests that by inhibiting specific protein kinases, this compound can influence the developmental program of these leukemic cells, pushing them towards a more mature, non-proliferative state.

EGF-dependent epithelial cell lines: The growth of certain epithelial cell lines is dependent on the presence of epidermal growth factor (EGF). This compound has been found to inhibit the signal transduction and subsequent cell growth in these EGF-dependent cell lines. bioworld.com This highlights the compound's ability to disrupt growth factor-mediated signaling cascades. For instance, in early passage nonparenchymal rat liver epithelial cell lines, EGF itself can inhibit proliferation, and this effect is not overcome by substances that increase intracellular cyclic AMP. researchgate.net

Investigation of Cyclic AMP Pathway Modulation

The cyclic AMP (cAMP) signaling pathway is a critical intracellular second messenger system that regulates a vast array of cellular functions. This compound has been instrumental in studying the role of this pathway. As a potent inhibitor of PKA, the primary effector of cAMP, this compound allows researchers to probe the consequences of blocking cAMP-mediated signaling. nih.gov

For example, in the enteric neurons of C. elegans, this compound has been used to reduce the cAMP-mediated excitatory response to serotonin (B10506). pnas.org This demonstrates its utility in dissecting the role of the cAMP/PKA pathway in neuronal signaling. The compound effectively blocks the downstream effects of cAMP by preventing the phosphorylation of PKA's target proteins. nih.gov

In Vivo Research Methodologies

In vivo studies extend the findings from in vitro experiments to a whole-organism level, providing insights into the physiological and behavioral effects of this compound.

Caenorhabditis elegans Models for Neurotransmission Studies

The nematode Caenorhabditis elegans is a powerful model organism for neurobiology due to its well-defined nervous system and genetic tractability. This compound has been utilized in C. elegans to investigate the role of specific signaling pathways in neurotransmission.

Pharmacological studies have shown that this compound can modulate neuronal activity in this organism. Specifically, at a concentration of 10 μM, it significantly reduces the excitatory response to 5-HT (serotonin) and also has a direct effect on pharyngeal activity. bioworld.com These findings implicate the protein kinases inhibited by this compound, particularly PKA, in the regulation of serotonergic neurotransmission and feeding behavior in C. elegans.

Rodent Models for Neurological Research (e.g., Rat Seizure Models)

Rodent models, particularly those involving rats, have been employed to study the effects of this compound in the context of neurological disorders such as epilepsy. These models allow for the investigation of the compound's influence on seizure activity and the underlying molecular mechanisms in a mammalian brain.

In a rat model of picrotoxin-induced seizures, the role of cAMP-dependent protein kinase (PKA) was investigated using this compound. pnas.org Microperfusion of this compound at a concentration of 100 μM was found to prevent seizures in 50% of the animals. bioworld.com Furthermore, it significantly reduced the average number of seizures and the mean duration of the seizures that did occur. bioworld.com These results strongly suggest that the inhibition of PKA by this compound can suppress seizure activity, highlighting the involvement of the cAMP/PKA pathway in the pathophysiology of epilepsy.

Use as a Ligand for Enzyme Separation and Purification

Affinity chromatography is a powerful technique for purifying proteins, including enzymes, from complex mixtures. nih.govresearchgate.net The method relies on the highly specific interaction between a target molecule and a ligand that has been covalently bound to a solid chromatography matrix. youtube.com When a mixture containing the target protein is passed through the column, the protein of interest binds specifically to the immobilized ligand, while other components are washed away. youtube.com The purified protein can then be released from the matrix by changing the buffer conditions, for instance, by altering pH or ionic strength, or by introducing a competitive inhibitor that displaces the target protein from the ligand. youtube.com

A variety of molecules can serve as ligands in affinity chromatography, including antibodies, nucleotide cofactors, and reactive dyes. nih.govresearchgate.net In principle, enzyme inhibitors can also be used as highly specific affinity ligands for the purification of their corresponding enzymes. nih.gov For example, a peptide inhibitor of renin, H.77, was successfully used as a ligand to purify human renin via affinity chromatography, achieving a 5500-fold purification with high yield. nih.gov This demonstrates the utility of inhibitor-based affinity chromatography.

However, based on available scientific literature, there is no specific evidence of this compound being employed as an immobilized ligand for the purpose of enzyme separation and purification. Its documented use is primarily as a soluble protein kinase inhibitor in research to probe enzyme function within cellular pathways, rather than as a tool for preparative protein purification. nih.govmedchemexpress.com

Therapeutic Potential and Translational Research Implications of H 9 Dihydrochloride

Potential Applications in Disease Research

H-9 dihydrochloride's broad-spectrum inhibitory action against key cellular signaling enzymes provides a foundation for its investigation in multiple disease contexts.

In the field of oncology, H-9 dihydrochloride (B599025) has been investigated for its effects on cancer cells. Research has demonstrated its capacity to inhibit the growth of cancer cells, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels (angiogenesis) that tumors require to grow. The compound's mechanism of action is linked to its ability to inhibit protein kinases that are crucial for cell growth, differentiation, and survival.

One area of investigation involves its impact on signal transduction pathways initiated by growth factors. Studies have shown that this compound can inhibit signal-transduction and cell growth in epithelial cell lines that are dependent on the epidermal growth factor (EGF). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Table 1: Investigated Effects of this compound in Oncology Research

| Research Finding | Observed Effect | Relevant Pathway/Process |

|---|---|---|

| Inhibition of Cancer Cell Growth | Demonstrated in vitro | Cell Cycle Regulation |

| Induction of Apoptosis | Observed in cancer cells in vitro | Programmed Cell Death |

| Suppression of Angiogenesis | Noted in in vitro studies | Tumor Vasculature Development |

| Inhibition of EGF-dependent Signaling | Blocks signal transduction and growth medchemexpress.commedchemexpress.commedchemexpress.com | EGFR Signaling Pathway |

This compound has also been utilized in neurological research to explore the roles of protein kinases in neuronal function and disease. hoelzel-biotech.com Its effects on neurotransmission have been noted, particularly in modulating the excitatory responses to serotonin (B10506) (5-HT), a key neurotransmitter. medchemexpress.commedchemexpress.commedchemexpress.com

A significant area of its application is in the study of seizure models. In a rat model of picrotoxin-induced seizures, the administration of this compound was found to have a protective effect. nih.gov The study reported that the compound prevented seizures in 50% of the animals. nih.gov For those animals that did experience seizures, this compound significantly reduced both the average number of seizures and their mean duration. nih.govaesnet.orgresearchgate.net These findings suggest that protein kinase A (PKA)-mediated phosphorylation plays a role in the mechanisms of these acute seizures. nih.gov

Table 2: Effects of this compound in a Rat Seizure Model

| Parameter | Outcome with this compound Treatment | Reference |

|---|---|---|

| Seizure Prevention | Prevented picrotoxin-induced seizures in 50% of animals | nih.gov |

| Mean Number of Seizures | Significantly reduced | nih.govaesnet.org |

| Mean Seizure Duration | Significantly reduced | nih.govaesnet.org |

Furthermore, in research on synaptic proteins, this compound was used to investigate a non-canonical Notch signaling pathway. It was found to block the Jagged1-induced increase in the synaptic vesicle protein synaptophysin 1, indicating the involvement of cAMP- and cGMP-dependent protein kinases (PKA and PKG) in this process. nih.gov

The role of protein kinases in inflammatory processes has led to the use of this compound in research related to inflammation. medchemexpress.com For instance, in a small-molecule screen designed to identify regulators of neutrophil chemotaxis—the directed migration of neutrophils toward sites of inflammation—this compound was identified as having an inhibitory effect. harvard.edu The study showed that it partially inhibited the migration of these key immune cells, suggesting that protein kinases are involved in regulating this fundamental inflammatory response. harvard.edu

This compound as a Biochemical Probe for Elucidating Cellular Mechanisms

Beyond its potential in disease-specific research, this compound is widely used as a biochemical probe to dissect cellular signaling pathways. medchemexpress.comtocris.com Its value stems from its known inhibitory activity against a range of protein kinases, allowing researchers to investigate the consequences of blocking these enzymes. sigmaaldrich.comtocris.com

It is a known inhibitor of PKA, PKG, Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMK II), among others, albeit with different potencies. sigmaaldrich.comtocris.com This differential inhibition allows scientists to infer the involvement of specific kinase families in a biological process. For example, its stronger inhibition of PKA and PKG compared to other kinases can help to implicate these specific enzymes in a cellular event. tocris.com

Table 3: Inhibitory Activity of this compound against Various Protein Kinases

| Protein Kinase | Inhibitor Constant (Ki) |

|---|---|

| Protein Kinase G (PKG) | 0.9 μM tocris.com |

| Protein Kinase A (PKA) | 1.9 μM sigmaaldrich.comtocris.com |

| Protein Kinase C (PKC) | 18 μM sigmaaldrich.comtocris.com |

| CaMK II | 60 μM tocris.com |

| Casein Kinase I | 110 μM tocris.com |

| Casein Kinase II | > 300 μM tocris.com |

An example of its use as a probe is the previously mentioned study on Notch signaling in neurons. Researchers used this compound to block the Jagged1-induced increase in synaptophysin 1. This result, coupled with follow-up experiments using more selective inhibitors, helped to elucidate a novel, non-canonical signaling mechanism involving PKG that regulates the expression of synaptic vesicle proteins. nih.gov

Future Directions in Preclinical Research and Mechanistic Investigations

The existing body of research on this compound highlights several avenues for future investigation. While its broad-spectrum activity has been invaluable as a research tool, this same quality presents challenges for therapeutic development, where target specificity is often crucial.

Future preclinical research will likely focus on using insights gained from this compound studies to develop more potent and selective inhibitors for specific kinases implicated in diseases like cancer and epilepsy. Mechanistic investigations will continue to benefit from using this compound to identify cellular processes that are dependent on the kinases it inhibits. However, a key future direction will be to validate these findings with more targeted approaches, such as using highly selective small molecules or genetic techniques like siRNA, to confirm the role of individual kinases. Further studies could also explore the downstream targets that are phosphorylated by the kinases inhibited by this compound in different pathological contexts, providing a more detailed map of the signaling pathways involved.

Q & A

Q. What is the molecular identity and primary biochemical role of H-9 dihydrochloride in kinase inhibition studies?

this compound (N-(2-aminoethyl)-5-isoquinolinesulfonamide dihydrochloride) is a protein kinase inhibitor with the molecular formula C₁₁H₁₅Cl₂N₃O₂S . It competitively inhibits protein kinase A (PKA), protein kinase C (PKC), and other kinases by binding to their ATP-binding sites. Researchers should verify batch-specific purity (>99%) via Certificates of Analysis (COA) and Safety Data Sheets (SDS) provided by suppliers .

Q. How should this compound be stored and handled to ensure stability in experimental settings?

Store lyophilized this compound at -20°C in airtight, light-protected containers. For working solutions, use sterile buffers (e.g., PBS or DMSO) and avoid repeated freeze-thaw cycles to prevent degradation. Refer to SDS guidelines for PPE requirements, including nitrile gloves and lab coats, due to potential irritant properties .

Q. What are the recommended controls for kinase inhibition assays using this compound?

Include the following controls:

- Positive control : A known kinase inhibitor (e.g., staurosporine for broad-spectrum inhibition).

- Negative control : Vehicle-only (e.g., DMSO at the same concentration used for H-9).

- Baseline activity : Untreated kinase enzyme. Validate results using orthogonal methods like Western blotting for phosphorylation status .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data for this compound across different cell lines?

Contradictions often arise from cell-specific permeability, off-target effects, or variable expression of kinase isoforms. To address this:

- Perform kinase profiling assays to identify off-target interactions.

- Use isogenic cell lines to isolate variables (e.g., CRISPR-edited kinase knockout models).

- Apply statistical rigor : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals .

Q. What experimental design considerations are critical for studying this compound in synergistic drug combinations?

- Dose matrix analysis : Test H-9 across a range of concentrations paired with secondary inhibitors (e.g., LSD1 inhibitors like Bomedemstat dihydrochloride ).

- Synergy scoring : Use tools like SynergyFinder or CompuSyn to quantify effects (Bliss independence or Loewe additivity models).

- Time-course assays : Monitor temporal effects to distinguish acute vs. chronic kinase inhibition .

Q. How can researchers validate the specificity of this compound in complex biological matrices (e.g., tissue homogenates)?

- Chromatographic validation : Employ LC-MS/MS with stable isotope-labeled internal standards to quantify H-9 amid interfering compounds.

- Immunodepletion : Pre-clear samples with kinase-specific antibodies to confirm target engagement.

- Cross-reactivity testing : Use kinase activity panels (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition .

Q. What methodologies are recommended for studying this compound’s environmental stability in non-standard matrices (e.g., soil)?

Adapt GC-FID or HPLC-UV protocols validated for structurally similar compounds (e.g., Tilorone dihydrochloride ):

- Extraction : Use acetonitrile:water (70:30) with sonication.

- Detection limits : Optimize for ≤1 ppm sensitivity.

- Degradation kinetics : Conduct aerobic/anaerobic incubation studies at 25°C and 37°C .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.